MAGE-3 (167-176)
Description
Origin and Context within Cancer-Testis Antigen Family
MAGE-3 (167-176) originates from the MAGE-A3 protein, a member of the Melanoma-Associated Antigen (MAGE) gene family. mdpi.comaacrjournals.org The MAGE family is a prominent group within a larger class of proteins known as Cancer-Testis Antigens (CTAs). mdpi.comfrontiersin.org CTAs are characterized by their expression in tumor cells but not in most normal adult tissues, with the exception of male germ cells in the testis and, for some, the placenta. aacrjournals.orgfrontiersin.org This tumor-specific expression pattern makes them highly attractive targets for cancer immunotherapy, as they can be recognized by the immune system as foreign. aacrjournals.org
The first MAGE gene, MAGE-A1, was identified in 1991 from a human melanoma cell line. mdpi.com Subsequently, other members, including MAGE-A3, were discovered. mdpi.com The MAGE-A subfamily, to which MAGE-A3 belongs, consists of 12 highly similar genes clustered on the X chromosome. aacrjournals.orgfrontiersin.org The expression of MAGE-A antigens is found in a wide variety of cancers, including melanoma, non-small cell lung cancer, bladder cancer, and sarcomas. frontiersin.org
Immunological Definition and Significance of the Peptide Epitope
MAGE-3 (167-176) is a decapeptide, meaning it is composed of ten amino acids. Its specific sequence is Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr (MEVDPIGHLY). cpcscientific.com This particular peptide fragment is an immunological epitope, which is the specific part of an antigen that is recognized by the immune system, particularly by T-lymphocytes.
The significance of MAGE-3 (167-176) lies in its ability to be presented on the surface of cancer cells by Human Leukocyte Antigen (HLA) molecules, specifically HLA-B44 and HLA-B18. cpcscientific.commedchemexpress.comnih.gov HLA molecules are responsible for displaying peptide fragments from within the cell to the outside, where they can be surveyed by T-cells. When a T-cell with a matching receptor recognizes the MAGE-3 (167-176) peptide presented by an HLA molecule on a tumor cell, it can trigger a cytotoxic (cell-killing) response against that cancer cell. cpcscientific.com Research has shown that this peptide exhibits strong binding to HLA-B44 and can stimulate T-lymphocytes that recognize MAGE-3-expressing tumor cells. cpcscientific.com
Table 1: Properties of MAGE-3 (167-176)
| Property | Value |
|---|---|
| Full Name | Melanoma-Associated Antigen 3 (167-176) |
| Amino Acid Sequence | Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr |
| One-Letter Sequence | MEVDPIGHLY |
| Molecular Formula | C53H80N12O16S |
| Molecular Weight | 1173.36 g/mol |
| CAS Registry Number | 178243-46-4 |
Data sourced from CPC Scientific and MedchemExpress. cpcscientific.commedchemexpress.com
Role as a Model Antigen in Cancer Immunology Research
MAGE-3 (167-176) has been extensively used as a model antigen in cancer immunology research to understand the mechanisms of anti-tumor immune responses. Its well-defined nature and specific interaction with certain HLA types make it an ideal tool for studying T-cell recognition and activation.
Research has utilized this peptide to:
Induce and study cytotoxic T-lymphocyte (CTL) responses: Scientists have used MAGE-3 (167-176) to stimulate CTLs in laboratory settings and in clinical trials to assess the effectiveness of cancer vaccines. researchgate.net
Investigate the efficacy of different vaccine modalities: Studies have compared various vaccination strategies, such as using the peptide alone or in combination with adjuvants (substances that boost the immune response), to determine the most effective way to generate a potent anti-tumor immune response. aacrjournals.org
Explore the role of different immune cells: Research with MAGE-3 has helped to elucidate the roles of not only CD8+ cytotoxic T-cells but also CD4+ helper T-cells and NK cells in tumor rejection. plos.org
Develop and test new immunotherapeutic approaches: The peptide has been incorporated into various cancer vaccine formulations and used to load dendritic cells (potent antigen-presenting cells) to enhance the immune response against MAGE-A3-expressing tumors. researchgate.net
Studies have demonstrated that vaccination with MAGE-3 (167-176) can induce specific T-cell responses in cancer patients. nih.gov Furthermore, research combining MAGE-3 derived peptides with other tumor antigens has shown the potential for more effective anti-tumor immune responses, highlighting the promise of polyvalent cancer vaccines. researchgate.net
Properties
sequence |
MEVDPIGHLY |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 3 (167-176); MAGE-3 (167-176) |
Origin of Product |
United States |
Major Histocompatibility Complex Mhc Presentation of Mage 3 167 176
HLA Class I Restriction Specificities
The presentation of the MAGE-3 (167-176) peptide is restricted to specific HLA class I alleles. This specificity is a cornerstone for developing targeted immunotherapies, as a patient's HLA type determines whether their immune system can recognize this particular tumor antigen.
The MAGE-3 (167-176) peptide is a known epitope presented by the HLA-B44 molecule. medchemexpress.commedchemexpress.com Research has demonstrated that this peptide exhibits strong binding to HLA-B44 and can stimulate T lymphocytes that recognize tumor cells expressing both MAGE-3 and HLA-B44. cpcscientific.com Studies involving screening the MAGE-3 protein sequence for HLA-B44 binding motifs identified the 167-176 peptide as a potent binder. nih.gov Subsequent in vitro assays confirmed that CTLs could be generated against this peptide and that these CTLs were capable of recognizing and killing HLA-B44 positive melanoma cells that express the MAGE-3 gene, indicating it is a naturally processed and presented epitope. nih.gov Further analysis has shown the peptide binds to both HLA-B4402 and HLA-B4403 subtypes. nih.govaai.org
In addition to HLA-B44, the MAGE-3 (167-176) peptide has been identified as an epitope restricted by the HLA-B18 allele. nih.gov HLA-B18 is expressed in approximately 11% of the Caucasian population. nih.gov T-cell stimulation with the MAGE-A3 (167-176) peptide in an HLA-B18 positive patient resulted in the production of IFN-γ, indicating a specific T-cell response. nih.gov This finding broadens the potential patient population that could respond to immunotherapies targeting this specific peptide.
While MAGE-3 (167-176) is primarily associated with HLA-B44 and HLA-B18, a closely related, slightly shorter peptide, MAGE-A3 (168-176) with the sequence EVDPIGHLY, is presented by the HLA-A1 allele. nih.govunil.chpnas.org The MAGE-A3 (167-176) peptide is a one-amino-acid N-terminal extension of this HLA-A1-restricted epitope. nih.gov It is suggested that a longer precursor peptide containing the MAGE-3 (167-176) sequence could be transported into the endoplasmic reticulum and then trimmed to be presented by either HLA-A1 or HLA-B44 molecules. nih.gov This highlights the complexity of antigen processing and the potential for a single protein region to generate epitopes for multiple HLA alleles.
Table 1: HLA Class I Restriction of MAGE-3 Peptides
| Peptide Sequence | Amino Acid Position | Presenting HLA Allele(s) |
| MEVDPIGHLY | 167-176 | HLA-B44, HLA-B18 |
| EVDPIGHLY | 168-176 | HLA-A1 |
HLA-B18 Allele Association
Molecular Mechanisms of Peptide-MHC Class I Complex Formation
The formation of a stable peptide-MHC (pMHC) class I complex is a prerequisite for T-cell recognition. The interaction is governed by the structural features of both the peptide and the MHC binding groove, as well as the influence of polymorphic residues within that groove.
MHC class I molecules possess a peptide-binding groove that is closed at both ends, typically accommodating peptides of 8-10 amino acids in length. frontiersin.org The stability of the pMHC complex relies on specific interactions between the peptide's anchor residues and corresponding binding pockets within the MHC groove. nih.gov For the MAGE-A3 peptide EVDPIGHLY presented by HLA-A*01:01, structural studies reveal that the peptide is almost identically presented when compared to a cross-reactive Titin-derived peptide. researchgate.net Non-americ peptides bound to class I MHC proteins often adopt similar conformations. researchgate.net The peptide is anchored into the binding groove, creating a relatively flat surface for T-cell receptor (TCR) recognition. nih.gov The interaction is stabilized by numerous polar and nonpolar interactions between the peptide and the heavy chain residues lining the groove. nih.gov
The high degree of polymorphism in HLA genes primarily affects the amino acid residues within the peptide-binding groove. frontiersin.orgbiorxiv.org These polymorphic residues define the chemical environment and shape of the binding pockets (designated A through F), which in turn determines the binding specificity for different peptides. nih.govoup.com For instance, the B- and F-pockets at either end of the groove often accommodate the primary anchor residues of the peptide. oup.com The specificity of which peptides can bind to a particular HLA allele is dictated by these pockets. nih.gov Even single amino acid substitutions in these pockets can significantly alter peptide-binding affinities. frontiersin.org While conserved MHC-I residues mediate stable docking with the peptide backbone, polymorphic residues confer the wide range of peptide-binding specificities across different HLA allotypes. biorxiv.orgresearchgate.net This allelic variation is the reason why the MAGE-3 (167-176) peptide binds specifically to HLA-B44 and HLA-B18, while the slightly different MAGE-A3 (168-176) peptide binds to HLA-A1.
Structural Basis of Peptide-MHC Interaction
Antigen Processing Pathways for MAGE-3 (167-176) Presentation
The journey of the MAGE-3 protein from its synthesis within the cancer cell to the presentation of the 167-176 peptide on the cell surface involves a series of intricate cellular processes. These pathways ensure that the peptide is appropriately sized and loaded onto MHC class I molecules for surveillance by cytotoxic T lymphocytes (CTLs).
The primary route for generating peptides for MHC class I presentation is the endogenous antigen processing pathway. nih.gov This pathway deals with proteins synthesized within the cell, such as the MAGE-3 protein in a tumor cell.
The initial and crucial step in this pathway is the degradation of the full-length MAGE-3 protein into smaller peptide fragments. This is primarily carried out by the proteasome , a large, multi-catalytic protease complex found in the cytosol and nucleus of all eukaryotic cells. oup.com The proteasome recognizes and degrades proteins that are often marked for destruction by the attachment of a small protein called ubiquitin. nih.govoup.com
The standard proteasome is a 26S complex composed of a 20S catalytic core and a 19S regulatory particle. oup.com The 20S core is responsible for the proteolytic activity, cleaving the protein into smaller peptides. In the context of an immune response, a specialized form of the proteasome, the immunoproteasome , can be induced by cytokines like interferon-gamma (IFN-γ). oup.comfrontiersin.org The immunoproteasome has altered catalytic subunits that enhance the production of peptides with C-termini that are preferred for binding to MHC class I molecules. frontiersin.org Research suggests that for many tumor antigens, including MAGE proteins, proteasomal cleavage is essential for generating the correct epitope. google.com While direct studies detailing the precise proteasomal cleavage sites for generating the MAGE-3 (167-176) peptide are specific, the general mechanism dictates that the proteasome is responsible for making the initial cleavages, including the critical C-terminal cut of the epitope. frontiersin.org It is not essential for the proteasome to generate the exact N-terminus, as further trimming can occur in the endoplasmic reticulum. google.com
Table 1: Key Components of the Endogenous Antigen Processing Pathway
| Component | Function | Relevance to MAGE-3 (167-176) |
| Ubiquitin | Marks intracellular proteins for degradation. | Likely involved in targeting the MAGE-3 protein for proteasomal degradation. |
| Proteasome/ Immunoproteasome | Degrades ubiquitinated proteins into peptide fragments. | Generates peptide fragments from the MAGE-3 protein, including the precursor to or the exact MAGE-3 (167-176) epitope. frontiersin.orggoogle.com |
| Cytosolic Peptidases | Further trim peptide fragments in the cytosol. | May play a role in trimming the N-terminus of the MAGE-3 peptide. |
Once peptide fragments are generated in the cytosol by the proteasome, they must be transported into the endoplasmic reticulum (ER), where they can bind to newly synthesized MHC class I molecules. nih.gov This transport is mediated by the Transporter Associated with Antigen Processing (TAP) . oup.com
TAP is a heterodimeric protein complex consisting of TAP1 and TAP2 subunits, which form a channel through the ER membrane. oup.comfrontiersin.org The transport process is an active one, requiring the hydrolysis of ATP for energy. oup.com TAP has a preference for transporting peptides that are typically 8-16 amino acids in length and possess hydrophobic or basic residues at their C-terminus, characteristics that align well with the requirements for MHC class I binding. oup.com The MAGE-3 (167-176) peptide, being 10 amino acids long, falls within the optimal length for TAP transport. The successful presentation of many tumor antigens is dependent on a functional TAP transporter. frontiersin.orgscispace.com Loss or downregulation of TAP expression is a known mechanism of immune evasion by tumor cells, as it prevents antigenic peptides from reaching the ER and being loaded onto MHC class I molecules. frontiersin.org
While the endogenous pathway is the standard for presenting intracellular proteins, another critical mechanism, particularly for initiating an anti-tumor immune response, is cross-presentation . This process is primarily carried out by professional antigen-presenting cells (APCs), most notably dendritic cells (DCs). nih.govfrontiersin.org
Cross-presentation allows APCs to capture exogenous antigens—proteins from outside the cell, such as those released from dying tumor cells—and present them on their MHC class I molecules to activate naive CD8+ T cells. mdpi.com This is crucial for priming an effective cytotoxic T lymphocyte response against tumors.
There are two main proposed pathways for cross-presentation:
Cytosolic Pathway: In this pathway, exogenous antigens are taken up by the APC, typically through phagocytosis, into a phagosome. frontiersin.org The antigens are then translocated from the phagosome into the cytosol. Once in the cytosol, the processing follows the conventional MHC class I pathway: the proteins are degraded by the proteasome, and the resulting peptides are transported by TAP into the ER for loading onto MHC class I molecules. nih.govfrontiersin.org
Vacuolar Pathway: In this alternative pathway, the processing of the exogenous antigen occurs entirely within the endo-phagosomal compartments. nih.gov Proteases within these vesicles, such as cathepsins, are thought to be responsible for generating the antigenic peptides. nih.gov The MHC class I molecules are then recruited to these compartments to bind the peptides before being transported to the cell surface. This pathway is generally considered to be independent of the proteasome and TAP. nih.gov
The cross-presentation of MAGE-3 has been documented, indicating that DCs can process and present MAGE-3 antigens from tumor cells to initiate an anti-tumor response. open.ac.uk The ability of DCs to cross-present tumor antigens like MAGE-3 is a cornerstone of many cancer immunotherapy strategies.
Table 2: Comparison of Antigen Processing Pathways for MAGE-3 (167-176)
| Pathway | Source of MAGE-3 Protein | Key Processing Machinery | Primary Cell Type |
| Endogenous Presentation | Intracellularly synthesized in tumor cells | Proteasome, TAP | Tumor Cells |
| Cross-Presentation (Cytosolic) | Exogenous, from dead tumor cells | Phagosome, Proteasome, TAP | Dendritic Cells (APCs) |
| Cross-Presentation (Vacuolar) | Exogenous, from dead tumor cells | Phagosome, Endosomal Proteases (e.g., Cathepsins) | Dendritic Cells (APCs) |
Mage 3 167 176 Specific T Cell Recognition and Activation
Cytotoxic T Lymphocyte (CTL) Responses to MAGE-3 (167-176)
Induction of Antigen-Specific CD8+ T Cells
The presentation of the MAGE-3 (167-176) peptide by HLA molecules on the surface of tumor cells or professional antigen-presenting cells (APCs) can lead to the induction of antigen-specific CD8+ T cells, also known as cytotoxic T lymphocytes (CTLs). elifesciences.org Studies have shown that stimulating CD8+ T cells isolated from melanoma patients with artificial APCs pulsed with the MAGE-3 (167-176) peptide can induce the expansion of T cells that specifically recognize this antigen. elifesciences.org This process mimics the natural priming of T cells in vivo and is a critical first step in generating an effective anti-tumor immune response. The frequency of these specific CTL precursors in the blood can be low, but various vaccination strategies and in vitro stimulation protocols have been developed to increase their numbers. aacrjournals.orgnih.gov For instance, dendritic cells (DCs) pulsed with the MAGE-3 peptide have been shown to effectively induce MAGE-specific CTL responses. nih.gov
Characterization of CTL Functional Avidity
Functional avidity refers to the concentration of a peptide-MHC complex required to elicit a half-maximal response from a T cell. It is a key determinant of a CTL's effectiveness in recognizing and eliminating target cells. Research on CTL clones specific for a related MAGE-A3 peptide (MAGE-A3 168-176, presented by HLA-A1) has revealed that the functional avidity of these CTLs can be relatively low compared to responses against other MAGE peptides. aacrjournals.org Despite this, these low-avidity CTLs have been associated with tumor regression in some patients, suggesting that high avidity may not be an absolute requirement for clinical efficacy. aacrjournals.org The functional avidity of CTLs is a critical parameter evaluated in immunotherapy studies, as it directly relates to the T cell's ability to recognize and respond to the levels of antigen naturally presented on tumor cells. frontiersin.org
Lytic Activity against Antigen-Presenting Targets
A primary function of CTLs is to directly kill target cells that present the specific antigen. The lytic activity of MAGE-3 (167-176)-specific CTLs is typically assessed using chromium-51 (B80572) release assays. aacrjournals.org In these assays, CTLs are co-cultured with target cells, such as melanoma cell lines or peptide-pulsed B-cells, that express the appropriate HLA molecule and present the MAGE-3 peptide. aacrjournals.orgnih.gov Successful recognition and engagement of the target cell by the CTL's T-cell receptor (TCR) triggers the release of cytotoxic granules, leading to the lysis of the target cell. Studies have demonstrated that CTL clones specific for MAGE-3 peptides can effectively lyse tumor cells that endogenously process and present the MAGE-3 antigen. nih.govnih.gov The efficiency of this lytic activity is influenced by factors such as the functional avidity of the CTLs and the density of the peptide-MHC complexes on the target cell surface. aacrjournals.orgnih.gov
Cytokine Production Profiles (e.g., IFN-γ, TNF-α)
Upon recognizing their target antigen, CTLs release a variety of cytokines that play crucial roles in orchestrating the anti-tumor immune response. Key pro-inflammatory cytokines include Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). immunologyresearchjournal.combiorxiv.org The production of these cytokines can be measured to assess the activation and functionality of MAGE-3 (167-176)-specific T cells. elifesciences.orgaacrjournals.org For example, ELISPOT assays can quantify the number of IFN-γ-secreting T cells following stimulation with the MAGE-3 peptide. elifesciences.org The profile of cytokine production can vary depending on the nature of the T-cell response and the differentiation state of the T cells. immunologyresearchjournal.com Polyfunctional T cells, which can simultaneously produce multiple cytokines like IFN-γ, TNF-α, and IL-2, are often associated with more effective and protective immune responses. nih.govfrontiersin.org The kinetics of cytokine production can also differ, with IFN-γ production often peaking earlier than other cytokines. biorxiv.orgnih.gov
T-Cell Receptor (TCR) Repertoire Analysis Specific for MAGE-3 (167-176)
Molecular Cloning of Cognate TCR Genes
The specificity of a T cell is determined by its unique T-cell receptor (TCR). The analysis of the TCR repertoire provides insights into the diversity and clonality of the T-cell response against a specific antigen. For MAGE-3 (167-176), researchers have performed molecular cloning of the TCR genes from specific CTLs. elifesciences.org This process typically involves techniques like 5'-rapid amplification of cDNA ends (RACE) PCR to isolate the TCR alpha and beta chain genes from antigen-specific T-cell clones. elifesciences.org Once cloned, these TCR genes can be sequenced and further characterized. nih.gov The identification and cloning of high-avidity TCRs specific for MAGE-3 (167-176) is a significant area of research for the development of adoptive T-cell therapies, where a patient's own T cells can be genetically engineered to express these potent tumor-recognizing receptors. nih.govgoogle.combiorxiv.org
Table 1: Research Findings on MAGE-3 (167-176)-Specific T-Cell Responses
| Parameter | Finding | Reference |
|---|---|---|
| CTL Induction | Stimulation with MAGE-3 (167-176) peptide-pulsed artificial APCs induces the expansion of antigen-specific CD8+ T cells from melanoma patients. | elifesciences.org |
| Functional Avidity | CTL clones specific for a related MAGE-A3 peptide can exhibit relatively low functional avidity but still be associated with tumor regression. | aacrjournals.org |
| Lytic Activity | MAGE-3 peptide-specific CTLs demonstrate lytic activity against tumor cells endogenously presenting the antigen. | nih.govnih.gov |
| Cytokine Production | Antigen-specific T cells produce pro-inflammatory cytokines like IFN-γ and TNF-α upon recognition of the MAGE-3 peptide. | elifesciences.orgaacrjournals.orgimmunologyresearchjournal.com |
| TCR Cloning | TCR genes from MAGE-3 (167-176)-specific CTLs have been successfully cloned and sequenced, enabling further characterization and potential therapeutic application. | elifesciences.orgnih.gov |
Analysis of TCR Diversity and Clonotypes
The T-cell response to an antigen is defined by the diversity of the T-cell receptors (TCRs) that can recognize it. The TCR is a highly variable protein complex on the surface of T-cells that binds to the peptide-HLA complex. wikipedia.org The diversity of the TCR repertoire allows the immune system to recognize a vast array of pathogens and abnormal cells, including cancer cells. signiosbio.com Analysis of the TCR repertoire specific for MAGE-3 (167-176) provides insights into the nature and breadth of the immune response.
Studies analyzing T-cell responses to MAGE-A3 antigens have revealed both monoclonal and polyclonal responses. A monoclonal response is characterized by the dominance of a single T-cell clone with a unique TCR, while a polyclonal response involves multiple T-cell clones with different TCRs. For instance, research on the closely related MAGE-A3 (168-176) peptide in vaccinated patients has shown that some individuals mount a monoclonal CTL response, where a single clonotype expands significantly post-vaccination. nih.govaacrjournals.org In contrast, other patients exhibit polyclonal responses, with several different T-cell clonotypes contributing to the anti-MAGE-A3 immunity. aacrjournals.orgnih.gov
Direct analysis of T-cells recognizing the MAGE-3 (167-176) epitope has been performed in the context of tumor-infiltrating lymphocytes (TILs) from melanoma patients. In a study of a patient with the HLA-B*18:01 allele, researchers were able to identify and expand T-cells specific for MAGE-A3 (167-176). elifesciences.org Upon stimulation with the peptide, the frequency of these specific T-cells increased dramatically, from 0.04% to 5.5% of the CD8+ T-cell population. elifesciences.orgnih.gov Subsequent molecular analysis of the TCRs from these expanded, antigen-specific T-cells suggested that the response was monoclonal. elifesciences.org
The table below summarizes key findings related to the analysis of T-cell clonotypes recognizing MAGE-A3 epitopes.
| MAGE-A3 Epitope | HLA Restriction | Context | TCR Response Nature | Key Findings | Reference(s) |
| MAGE-A3 (167-176) | HLA-B*18:01 | Tumor-Infiltrating Lymphocytes (Melanoma) | Monoclonal (suggested) | Significant expansion of specific T-cells post-stimulation; IFN-γ secretion confirmed. | elifesciences.orgnih.gov |
| MAGE-A3.A1 (168-176) | HLA-A1 | Vaccinated Melanoma Patient | Monoclonal | A single dominant TCR clonotype (TCR 48) was identified after vaccination. | nih.gov |
| MAGE-A3.A1 (168-176) | HLA-A1 | Vaccinated Melanoma Patient | Polyclonal | Vaccination induced a tenfold increase in specific CTLs with two new dominant clonotypes. | nih.gov |
| MAGE-A3.A1 (168-176) | HLA-A1 | Vaccinated Melanoma Patients | Monoclonal or Polyclonal | CTL responses were monoclonal in 6 out of 9 patients and polyclonal in 3 out of 9. | aacrjournals.org |
Role in Modulating Cellular Immune Responses
The primary role of the MAGE-3 (167-176) peptide in modulating cellular immune responses lies in its ability to act as a target for CTLs, thereby triggering a specific anti-tumor attack. By being presented on the surface of cancer cells, it effectively "flags" these cells for destruction by the immune system. nih.gov This modulation of the endogenous T-cell response is the cornerstone of its potential use in cancer immunotherapy. dbaitalia.itbachem.com
The ultimate goal of using peptides like MAGE-3 (167-176) in therapeutic settings, such as cancer vaccines, is to overcome the state of immune tolerance that often exists towards tumor antigens, which are typically "self" antigens. bachem.com A successful vaccine would stimulate and expand a population of high-avidity T-cells capable of recognizing and killing tumor cells in the body.
The demonstrated ability of MAGE-3 (167-176)-specific CTLs to lyse MAGE-A3-expressing tumor cells provides direct evidence of its capacity to modulate a productive cellular immune response. nih.gov This has led to its inclusion in clinical trials of peptide-based vaccines for melanoma patients. aacrjournals.org Although one pilot study did not observe a clear immune response to this specific peptide in a small cohort, the principle of using MAGE-A3 peptides to activate anti-cancer T-cell responses and potentially trigger new ones remains a key strategy in cancer immunotherapy. dbaitalia.itbachem.comaacrjournals.org The covalent linkage of MAGE-3 protein fragments to heat shock proteins has also been explored as a strategy to enhance both cellular and humoral immune responses against MAGE-3 expressing tumors. nih.gov This approach aims to amplify the immunomodulatory effect of the MAGE-3 antigen. nih.gov
Mage 3 167 176 in Preclinical Cancer Immunotherapy Research
Rationale for MAGE-3 (167-176) as a Preclinical Immunotherapeutic Target
The melanoma-associated antigen 3 (MAGE-A3) has emerged as a significant focus of cancer immunotherapy research due to its unique expression pattern and immunogenic properties. nih.govdbaitalia.it The peptide fragment MAGE-3 (167-176) is a specific epitope of the MAGE-A3 protein that has been extensively studied as a potential target for therapeutic cancer vaccines. cpcscientific.comresearchgate.net
Aberrant Expression in Various Malignancies
MAGE-A3 belongs to the family of cancer-testis antigens (CTAs), which are typically expressed in male germ cells in the testis and are absent in most normal adult tissues. nih.govnih.gov However, these antigens are aberrantly re-activated and expressed in various types of malignant tumors. nih.govresearchgate.net This tumor-specific expression makes MAGE-A3 an attractive target for immunotherapy, as it allows for the potential to specifically target cancer cells while sparing healthy tissues. nih.govdbaitalia.it
The expression of MAGE-A3 has been documented in a wide array of cancers, including melanoma, lung carcinoma, breast cancer, gastric cancer, and others. nih.govresearchgate.netnih.gov Studies have shown that MAGE-A3 mRNA is detectable in a significant percentage of metastases in melanoma patients. nih.gov For instance, one study found MAGE-A3 mRNA in 62% of melanoma metastases. nih.gov However, the expression can be heterogeneous, with both positive and negative cells often found within the same tumor. nih.gov In gastric cancer, demethylation of the MAGE-A1 and -A3 promoters, leading to their expression, is more frequent in advanced clinical stages and is associated with a poorer prognosis. semanticscholar.org
The following table summarizes the expression of MAGE-A3 in different malignancies as reported in various studies.
| Malignancy | Expression Frequency | Notes | References |
| Melanoma | 62% of metastases (mRNA) | Expression can be heterogeneous within a single metastasis. | nih.gov |
| Lung Carcinoma | ~35% of NSCLC patients | Associated with poor prognosis. | researchgate.net |
| Breast Cancer | Aberrantly activated | Associated with higher grade tumors and poorer outcomes. | researchgate.net |
| Gastric Cancer | More frequent in advanced stages | Associated with lymph node metastasis and worse prognosis. | semanticscholar.org |
Immunogenic Potential and Endogenous Immune Responses
MAGE-A3 is considered to have high immunogenic potential, meaning it can elicit an immune response in the body. nih.gov Both humoral (antibody-based) and cellular (T-cell-based) immune responses against MAGE-A3 have been observed in cancer patients. researchgate.net The MAGE-3 (167-176) peptide, with the amino acid sequence MEVDPIGHLY, is an antigenic peptide that can be recognized by cytotoxic T lymphocytes (CTLs), a type of white blood cell that can kill cancer cells. cpcscientific.com
Specifically, the MAGE-3 (167-176) peptide has been shown to bind to the Human Leukocyte Antigen (HLA) B44 molecule. cpcscientific.com HLA molecules are proteins on the surface of cells that present antigens to T cells. The binding of the MAGE-3 peptide to HLA-B44 allows for the stimulation of T lymphocytes that can then recognize and attack tumor cells expressing the MAGE-3 protein. cpcscientific.com This makes it a promising candidate for specific immunization strategies. cpcscientific.com
Preclinical Vaccine Antigen Research Strategies
The immunogenic properties of MAGE-3 (167-176) have led to its investigation in various preclinical cancer vaccine strategies. These approaches aim to stimulate the immune system to recognize and eliminate cancer cells expressing MAGE-A3.
Peptide-Based Immunization Approaches
Peptide-based vaccines utilize short, synthetic fragments of antigens, such as MAGE-3 (167-176), to induce a specific immune response. nih.govsemanticscholar.org These vaccines are designed to be recognized by the immune system, particularly CTLs, which can then target and destroy cancer cells presenting these peptides. mdpi.com
Preclinical studies have explored the use of MAGE-3 derived peptides to elicit anti-tumor immune responses. researchgate.net For example, research has shown that combining MAGE-3 and MAGE-n-derived peptides can induce more effective anti-tumor immune responses than either peptide alone. researchgate.net However, some studies have reported challenges in generating robust CD8+ T-cell responses to MAGE-3 peptides in certain contexts. aacrjournals.org The efficacy of peptide vaccines can be influenced by factors such as the choice of adjuvant, which is a substance that enhances the immune response to an antigen. bmj.com
Viral Vector-Mediated Antigen Delivery Systems
Viral vectors are viruses that have been genetically modified to deliver genetic material, such as the gene encoding for MAGE-A3, into cells to stimulate an immune response. scienceopen.com This approach can lead to the production of the MAGE-A3 antigen within the host's own cells, mimicking a natural viral infection and potentially leading to a strong and sustained immune response.
A preclinical study in non-human primates evaluated a prime-boost vaccination strategy using a replication-deficient adenovirus (Ad) to prime the immune system, followed by a boost with the oncolytic Maraba MG1 rhabdovirus. nih.govresearchgate.net Both viral vectors were engineered to express human MAGE-A3. nih.govresearchgate.net This approach was found to be well-tolerated and induced both CD4+ and CD8+ T-cell responses, as well as humoral immunity against MAGE-A3. nih.govresearchgate.net The CD8+ T-cell response was particularly noteworthy, with a significant expansion of MAGE-A3-specific T-cells that persisted for several months. nih.gov
Dendritic Cell-Based Antigen Presentation
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating T-cell mediated immunity. adenyx.comnih.gov DC-based vaccines involve isolating a patient's own DCs, loading them with tumor antigens ex vivo (outside the body), and then re-infusing them into the patient to stimulate an anti-tumor immune response. nih.gov
Preclinical research has demonstrated that DCs can acquire the MAGE-3 antigen from apoptotic tumor cells and induce a class I-restricted T-cell response. ru.nl Another strategy involves pulsing DCs with synthetic MAGE-3 peptides. semanticscholar.org Studies have also explored electroporating DCs with mRNA encoding the MAGE-A3 antigen. researchgate.net This method has the potential to induce a broad T-cell response as the presented epitopes are not restricted by the patient's HLA type. researchgate.net Research has shown that linking the MAGE-A3 antigen to targeting signals for lysosomal compartments can enhance its presentation on both HLA class I and class II molecules, potentially leading to a more comprehensive immune response involving both cytotoxic and helper T cells. researchgate.net
The following table provides a summary of preclinical research findings for different MAGE-3 (167-176) vaccine strategies.
| Vaccine Strategy | Key Preclinical Findings | References |
| Peptide-Based | Combination with other MAGE peptides can enhance anti-tumor immune responses. | researchgate.net |
| Viral Vector-Mediated | An Ad:MG1 prime-boost strategy in non-human primates induced robust and persistent MAGE-A3-specific CD4+ and CD8+ T-cell and antibody responses. | nih.govresearchgate.net |
| Dendritic Cell-Based | DCs can be loaded with MAGE-3 via apoptotic cells or synthetic peptides to induce T-cell responses. mRNA electroporation of DCs is a promising method for inducing a broad immune response. | semanticscholar.orgru.nlresearchgate.net |
In Vitro and In Vivo Induction of Anti-Tumor Immunity
The decapeptide MAGE-3 (167-176) is a key epitope derived from the melanoma-associated antigen A3 (MAGE-A3). Its role in eliciting anti-tumor immune responses has been a significant focus of preclinical research.
Stimulation of Antigen-Specific T-Cell Populations
In vitro studies have consistently demonstrated the ability of the MAGE-3 (167-176) peptide to stimulate and expand specific populations of cytotoxic T lymphocytes (CTLs). This peptide is presented by the human leukocyte antigen (HLA)-A1 molecule. nih.govaacrjournals.org Research has shown that CTL lines directed against the MAGE-3 (167-176) peptide can be successfully generated from melanoma patients. nih.gov These CTLs have been shown to efficiently recognize and lyse HLA-A1-positive melanoma cell lines that have been transfected with the MAGE-3 gene. nih.gov
Furthermore, in studies involving patients vaccinated with various MAGE-A3 formulations, CTL clones specific for the MAGE-3 (167-176) epitope have been isolated and characterized. aacrjournals.org These preclinical findings underscore the immunogenic potential of this specific peptide in activating CD8+ T cells, a critical component of the adaptive immune response against cancer.
Mechanisms of Tumor Cell Recognition and Elimination in Research Models
The primary mechanism by which MAGE-3 (167-176)-specific T cells eliminate tumors is through direct cytotoxicity. Once activated, these CTLs recognize the MAGE-3 (167-176) peptide presented on the surface of tumor cells by HLA-A1 molecules. This recognition triggers the release of cytotoxic granules containing perforin (B1180081) and granzymes, leading to the apoptosis of the cancer cell.
In animal models, the efficacy of MAGE-A3-targeted immunotherapies has been demonstrated. nih.gov For instance, a mouse tumor model established the necessity of repeated immunizations with a recombinant MAGE-A3 protein combined with an immunostimulant (AS15) to maintain effective anti-tumor responses. nih.gov This research highlighted that CD4+ T cells and natural killer (NK) cells were the primary effectors of the anti-tumor response, with interferon-gamma (IFN-γ) being a crucial effector molecule. nih.gov The effectiveness of tumor rejection was also found to be dependent on the proportion of tumor cells expressing MAGE-A3. nih.gov
A study utilizing a peptide amphiphile micelle vaccine carrying MAGE-3 demonstrated the induction of an in vivo anti-tumor immune response in a stomach cancer mouse model. biorxiv.org This nano-vaccine was shown to activate a cellular immune response, leading to the specific killing of MAGE-3-expressing tumor cells and a notable tumor inhibition rate. biorxiv.org
Strategies for Enhancing Antigen Expression and Presentation
A significant challenge in targeting MAGE-A3 is its heterogeneous expression in tumors, which can lead to immune escape. nih.govtandfonline.com To overcome this, researchers have explored strategies to increase the expression of the MAGE-A3 gene and enhance the presentation of its derived peptides.
Epigenetic Modulation of MAGE-A3 Gene Expression
The expression of MAGE-A3, a cancer-testis antigen, is often silenced in normal tissues through epigenetic mechanisms like DNA hypermethylation. mdpi.comcancerindex.org In cancer cells, these epigenetic marks can be reversed to promote MAGE-A3 expression. mdpi.com Preclinical studies have shown that treatment with DNA methyltransferase inhibitors, such as 5-azacitidine (also known as decitabine), can induce or upregulate MAGE-A3 expression in various cancer cell lines, including multiple myeloma and esophageal squamous cell carcinoma. nih.govtandfonline.comcancerindex.orgnih.gov
The combination of a hypomethylating agent like 5-azacitidine with a histone deacetylase inhibitor (HDACi), such as MGCD0103, has been shown to have a synergistic effect. tandfonline.comnih.gov In multiple myeloma cell lines that were initially MAGE-A3-negative, sequential treatment with 5-azacitidine and MGCD0103 led to enhanced MAGE-A3 expression and significantly augmented recognition and killing by MAGE-A3-specific CTLs. tandfonline.comnih.gov This was evidenced by increased chromium-51 (B80572) release and IFN-γ secretion assays. tandfonline.comnih.gov
| Drug Class | Compound | Effect on MAGE-A3 | Cancer Model | Reference |
| DNA Methyltransferase Inhibitor | 5-azacitidine (Decitabine) | Induces/Upregulates MAGE-A3 expression | Multiple Myeloma, Esophageal Squamous Cell Carcinoma | nih.gov, nih.gov, tandfonline.com, cancerindex.org |
| Histone Deacetylase Inhibitor | MGCD0103 | Enhances MAGE-A3 expression when combined with 5-azacitidine | Multiple Myeloma | nih.gov, tandfonline.com |
Combinatorial Approaches with Immune Modulators (preclinical)
Combining MAGE-A3-targeted therapies with various immune modulators has been investigated to boost the anti-tumor immune response. In preclinical models, the use of adjuvants and other immunomodulatory agents has shown promise.
One study investigated the combination of a recombinant MAGE-A3 protein with different immunostimulants (AS01, AS02, CpG7909, or AS15). nih.gov The combination of recombinant MAGE-A3 with the AS15 immunostimulant was found to be particularly effective at inducing a Th1-type immune response and providing protection against challenges with MAGE-A3-expressing tumors in mice. nih.gov
Another approach involves the use of oncolytic viruses to deliver the MAGE-A3 antigen. A preclinical evaluation of a prime-boost strategy using an adenovirus vector expressing MAGE-A3 (Ad-MAGEA3) followed by the oncolytic Maraba virus also expressing MAGE-A3 (MG1-MAGEA3) was conducted in non-human primates. nih.gov This strategy was well-tolerated and induced robust and persistent MAGE-A3-specific CD4+ and CD8+ T-cell responses, as well as humoral immunity. nih.gov
Furthermore, combining MAGE-A3 peptide vaccines with a Toll-like receptor 3 (TLR-3) agonist, Poly-ICLC, has been studied in the context of post-autologous stem cell transplantation for multiple myeloma. aacrjournals.org This combination was designed to increase the frequency and magnitude of vaccine-directed immune responses. aacrjournals.org
| Combination Strategy | Components | Outcome | Model | Reference |
| Protein Vaccine + Adjuvant | Recombinant MAGE-A3 + AS15 | Induction of Th1 response, tumor protection | Mouse | nih.gov |
| Oncolytic Virus Prime-Boost | Ad-MAGEA3 + MG1-MAGEA3 | Robust and persistent T-cell and humoral immunity | Non-human primate | nih.gov |
| Peptide Vaccine + TLR Agonist | MAGE-A3 peptide + Poly-ICLC | Enhanced vaccine-directed immune responses | Human (clinical study context) | aacrjournals.org |
Contribution to Graft-versus-Leukemia Effect Research
The graft-versus-leukemia (GvL) effect is a critical component of the curative potential of allogeneic stem cell transplantation (allo-SCT) for hematologic malignancies. nih.gov This effect is mediated by donor immune cells recognizing and eliminating residual leukemia cells in the recipient. frontiersin.org Cancer-testis antigens like MAGE-A3, which are expressed on malignant cells but not on normal hematopoietic cells, are ideal targets for mediating a GvL effect without causing significant graft-versus-host disease (GvHD).
Research has shown that CD8+ T-cell responses against cancer-testis antigens, including a peptide from MAGE-A3, can develop in patients following allo-SCT. In a study of patients who underwent reduced-intensity conditioning allo-SCT for acute myeloid leukemia (AML), T-cell immunity against MAGE-derived peptides was detected. The early detection of such an immune response was associated with prolonged disease remission, suggesting that MAGE-A3-specific immunity contributes to the GvL effect. One patient in this study showed a response to the MAGE-A3 (167-176) peptide specifically. These findings support the concept that enhancing MAGE-A3-specific immunity post-transplant could be a viable strategy to improve outcomes for patients with hematologic cancers.
Methodologies for Studying Mage 3 167 176 Immunoreactivity
In Vitro T-Cell Stimulation and Expansion Techniques
To effectively study T-cell responses to MAGE-3 (167-176), it is often necessary to first increase the number of specific T-cells from a patient's blood sample. This is achieved through in vitro stimulation and expansion techniques.
Peptide-Pulsed Autologous Cell Co-cultures
A common method to stimulate and expand MAGE-3 (167-176)-specific T-cells is through co-culture with autologous (the patient's own) cells that have been "pulsed" with the peptide. In this process, antigen-presenting cells (APCs), such as dendritic cells (DCs) or B lymphoblasts, are isolated from a patient's peripheral blood mononuclear cells (PBMCs). aacrjournals.orgnih.gov These APCs are then incubated with the MAGE-3 (167-176) peptide, allowing the peptide to be loaded onto Major Histocompatibility Complex (MHC) molecules on the APC surface. oup.com
Subsequently, these peptide-pulsed APCs are co-cultured with the patient's T-cells. T-cells that possess T-cell receptors (TCRs) capable of recognizing the MAGE-3 (167-176) peptide presented by the APCs become activated and begin to proliferate. This process selectively expands the population of T-cells specific for the MAGE-3 epitope. For instance, researchers have successfully used peptide-pulsed autologous activated B lymphoblasts to induce cytotoxic T-lymphocytes (CTLs) against the MAGE-3 (167-176) peptide. nih.gov Similarly, autologous mature DCs pulsed with the relevant peptide have been used to restimulate PBMCs for further analysis. aacrjournals.org
Artificial Antigen-Presenting Cell (aAPC) Systems
Artificial antigen-presenting cells (aAPCs) represent a more standardized and controlled alternative to using autologous cells for T-cell stimulation. google.com These engineered systems are designed to mimic the natural interaction between APCs and T-cells. google.com aAPCs can be based on various platforms, including cell-based systems or synthetic biomaterials. google.com
For studying MAGE-3 (167-176) immunoreactivity, aAPCs can be engineered to present the specific MAGE-3 peptide bound to a particular HLA allele, such as HLA-B*18:01. elifesciences.org This allows for the targeted stimulation and expansion of T-cells with known specificity. One study demonstrated that even a weak, single stimulation of tumor-infiltrating lymphocytes (TILs) with aAPCs pulsed with the MAGE-A3(167-176) peptide was sufficient to expand the population of peptide-specific T-cells. elifesciences.org This approach helps to avoid the potential for in vitro priming and deletion of high-avidity T-cells that can occur with stronger or repeated stimulation. elifesciences.org
Quantitative and Qualitative Immunological Assays
Once MAGE-3 (167-176)-specific T-cells have been stimulated and expanded, various assays are used to quantify their frequency and assess their functional capabilities. These assays provide critical insights into the nature and strength of the immune response.
Interferon-gamma (IFN-γ) ELISPOT Assays
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the number of cytokine-secreting cells at a single-cell level. For MAGE-3 (167-176) research, the IFN-γ ELISPOT assay is frequently employed to determine the frequency of peptide-specific T-cells that produce this key pro-inflammatory cytokine upon recognition of their target. nih.govresearchgate.net
In this assay, T-cells are incubated in wells coated with an anti-IFN-γ antibody. When a T-cell is activated by the MAGE-3 (167-176) peptide presented by APCs, it secretes IFN-γ, which is captured by the antibody on the plate. nih.gov After washing away the cells, a second, labeled anti-IFN-γ antibody is added, which binds to the captured cytokine. The addition of a substrate results in the formation of a colored spot at the location of each IFN-γ-secreting cell. nih.gov These spots can then be counted, providing a quantitative measure of the frequency of antigen-specific T-cells. nih.gov Studies have used this method to detect MAGE-A3-specific T-cell responses in patients, with frequencies estimated to be around 1 in 10,000 CD8+ T-cells. nih.gov
Intracellular Cytokine Staining (ICS) by Flow Cytometry
Intracellular cytokine staining (ICS) coupled with flow cytometry is a powerful technique that allows for the simultaneous analysis of multiple parameters on a single-cell basis. nih.gov It is used to identify and characterize T-cells that produce specific cytokines, such as IFN-γ, in response to stimulation with the MAGE-3 (167-176) peptide. googleapis.com
In an ICS assay, T-cells are first stimulated with the peptide. A protein transport inhibitor is added to cause cytokines to accumulate within the cell. The cells are then fixed and permeabilized to allow antibodies to enter and bind to the intracellular cytokines. nih.gov By using fluorescently labeled antibodies against cell surface markers (like CD8) and intracellular cytokines (like IFN-γ), researchers can identify the specific T-cell subsets that are responding to the peptide and quantify the percentage of these cells that are producing the cytokine. nih.govgoogleapis.com This method provides both quantitative and qualitative data on the T-cell response.
Cytotoxicity Assays (e.g., Chromium Release Assays)
Cytotoxicity assays are essential for determining the functional ability of MAGE-3 (167-176)-specific CTLs to kill target cells that present the peptide. The chromium-51 (B80572) (⁵¹Cr) release assay is a classic method for measuring cell-mediated cytotoxicity.
In this assay, target cells (e.g., tumor cells expressing the appropriate HLA molecule) are labeled with radioactive ⁵¹Cr. google.com These labeled target cells are then incubated with the MAGE-3 (167-176)-specific CTLs. If the CTLs recognize and kill the target cells, the ⁵¹Cr is released into the supernatant. By measuring the amount of radioactivity in the supernatant, the percentage of specific lysis can be calculated, providing a direct measure of the cytotoxic activity of the T-cells. google.com Newer, non-radioactive methods that measure the release of cellular components like lactate (B86563) dehydrogenase (LDH) or use fluorescent dyes are also available for assessing cytotoxicity. promega.com
MHC-Peptide Multimer Staining (Tetramer/Dextramer Assays)
Major Histocompatibility Complex (MHC) multimers are powerful tools for the direct detection, enumeration, and isolation of antigen-specific T-cells. fishersci.no These reagents consist of several soluble peptide-MHC (pMHC) complexes linked to a fluorescently labeled backbone. fishersci.nolubio.ch The multimerization increases the avidity of the pMHC-T-cell receptor (TCR) interaction, allowing for stable binding and detection via flow cytometry. lubio.ch Monomeric pMHC complexes, by contrast, have a low affinity for TCRs and are impractical for stable staining. lubio.ch
For MAGE-3 (167-176), MHC multimers are synthesized by folding the peptide with a specific recombinant MHC heavy chain (e.g., HLA-B*18:01) and β2-microglobulin. fishersci.nonih.govelifesciences.org These folded monomers are then biotinylated and complexed with a fluorochrome-conjugated streptavidin backbone to create tetramers (four pMHC units) or dextramers (a dextran (B179266) backbone with more pMHC units and fluorochromes). fishersci.no
Research findings have demonstrated the utility of this technique. In one study, tumor-infiltrating lymphocytes (TILs) from a melanoma patient were analyzed for reactivity against MAGE-3 (167-176). nih.govelifesciences.org Initially, staining with an HLA-B*18:01/MAGE-A3 (167-176) multimer showed a very low frequency of specific T-cells (0.04%). nih.govelifesciences.org However, after a single in vitro stimulation with artificial antigen-presenting cells (APCs) pulsed with the MAGE-3 (167-176) peptide, the frequency of multimer-positive TILs dramatically increased to 5.5%. nih.govelifesciences.org These identified T-cells were also shown to be functional, secreting IFN-γ in a peptide-specific manner. nih.govelifesciences.org
Table 1: Example of Multimer Staining Results for MAGE-3 (167-176) Specific T-Cells
| Cell Population | Condition | % Multimer-Positive Cells | Reference |
|---|---|---|---|
| M40 TILs | Pre-stimulation | 0.04% | nih.govelifesciences.org |
T-Cell Proliferation Assays
T-cell proliferation assays are functional assays used to determine if T-cells recognize a specific antigen, such as the MAGE-3 (167-176) peptide, by measuring their subsequent division and expansion. When T-cells are activated through their TCR, they undergo clonal proliferation.
In a typical assay, peripheral blood mononuclear cells (PBMCs) or isolated T-cells are cultured in the presence of the MAGE-3 (167-176) peptide. jpt.comopen.ac.uk If the culture contains T-cells with TCRs specific for the pMHC complex, they will proliferate. The proliferation can be quantified by various methods, such as the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE) that is diluted with each cell division. The MAGE-3 (167-176) peptide is a standard reagent used for stimulating antigen-specific T-cells in such proliferation assays. jpt.com While some studies have successfully used this peptide to induce T-cell responses, others have reported a lack of significant proliferation in certain patient cohorts or under specific vaccination conditions, highlighting the variability of immune responses. aacrjournals.org
Peptide Synthesis and Purification for Immunological Applications
The quality of the peptide used in immunological studies is paramount. The MAGE-3 (167-176) peptide (sequence: MEVDPIGHLY) for immunological applications is produced via chemical synthesis. cpcscientific.comnih.gov The most common method is solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. aacrjournals.org This process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
Following synthesis, the crude peptide is cleaved from the resin and deprotected. It is then purified to a high degree, typically greater than 90-95%, using reverse-phase high-performance liquid chromatography (RP-HPLC). jpt.comaacrjournals.org The identity and purity of the final product are rigorously verified by analytical techniques such as mass spectrometry and analytical HPLC. jpt.comaacrjournals.org The purified peptide is usually supplied as a lyophilized (freeze-dried) powder to ensure stability. jpt.com
Table 2: Specifications of a Typical Research-Grade MAGE-3 (167-176) Peptide
| Parameter | Specification | Reference |
|---|---|---|
| Sequence | H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH | cpcscientific.com |
| Purity | >90% or >95% (HPLC) | jpt.combiorbyt.com |
| Molecular Formula | C₅₃H₈₀N₁₂O₁₆S | nih.gov |
| Molecular Weight | ~1173.36 Da | cpcscientific.comnih.gov |
| Format | Lyophilized powder | jpt.com |
Computational and Structural Biology Approaches
Computational and structural biology methods provide invaluable insights into how the MAGE-3 (167-176) peptide interacts with MHC molecules and why it is recognized by the immune system.
Molecular Modeling of Peptide-MHC Complexes
Molecular modeling allows for the three-dimensional visualization of the interaction between the MAGE-3 (167-176) peptide and an MHC molecule. researchgate.net These models are built using the known crystal structures of similar pMHC complexes as templates.
Computer modeling of the HLA-B4403-MAGE-3 (167-176) complex has provided detailed structural insights. researchgate.net The model shows how specific amino acid side chains of the peptide fit into the binding pockets of the MHC groove. For instance, the glutamic acid at position 169 (Glu-169) of the peptide is shown to reside in the B pocket of the HLA-B4403 molecule. researchgate.net The tyrosine at position 176 (Tyr-176) is anchored in the F pocket, where it can form hydrogen bonds with MHC residues. researchgate.net These specific interactions are critical for the stability of the pMHC complex, which is a prerequisite for T-cell recognition. Molecular dynamics (MD) simulations can further be used to study the conformational flexibility and stability of these complexes. frontiersin.org
Bioinformatics Prediction of Epitope Binding
Before a peptide is synthesized and tested in the lab, bioinformatics tools are often used to predict its likelihood of being a T-cell epitope. The primary criterion is the predicted binding affinity of the peptide to a specific MHC allele. researchgate.netresearchgate.net
Numerous algorithms and web servers, such as NetMHCpan, IEDB (Immune Epitope Database), ProPred, and MHCPred, are available for this purpose. researchgate.net These tools use quantitative matrices or machine learning models trained on large datasets of experimentally verified binding affinities. A peptide is scored based on its sequence and the specific MHC allele (e.g., HLA-B44). cpcscientific.com A high binding affinity score (often represented as a low IC50 value or a low percentile rank) suggests that the peptide is a strong candidate for presentation by that MHC molecule. The MAGE-3 (167-176) peptide has been identified as an epitope that exhibits strong binding to the HLA-B44 molecule, a finding supported by both predictive algorithms and experimental validation. cpcscientific.commedchemexpress.com
Table 3: Commonly Mentioned Compound Names
| Compound Name |
|---|
| MAGE-3 (167-176) |
| β2-microglobulin |
| Carboxyfluorescein succinimidyl ester (CFSE) |
| 9-fluorenylmethoxycarbonyl (Fmoc) |
| Trifluoroacetate (TFA) |
| Glutamic acid |
| Tyrosine |
Comparative Immunological Analysis of Mage 3 167 176
Comparative Immunogenicity with Other MAGE Family Epitopes (e.g., MAGE-A3 271-279)
The immunogenicity of MAGE-3 epitopes can vary significantly. For instance, the MAGE-3 peptide 168-176 is a known HLA-A1-restricted CTL epitope. nih.gov In contrast, the MAGE-3 peptide 271-279 (sequence: FLWGPRALV) is associated with the HLA-A2 molecule. nih.govgoogleapis.com
Studies have revealed differences in the recognition of these epitopes by the immune system. While CTL lines directed against the MAGE-3 peptide 168-176 efficiently recognized melanoma cells transfected with MAGE-3, CTL lines specific for the MAGE-3 peptide 271-279 were unable to recognize MAGE-3-expressing melanoma lines. nih.gov This suggests that the expression level of the MAGE-3 peptide 271-279 in melanoma cells may be too low for efficient recognition by specific CTLs, potentially limiting its utility for specific immunotherapy. nih.gov
Another MAGE-A3 epitope, Mp4 (MAGE-A3: 160-169, LVFGIELMEV), has been identified as an HLA-A2 restricted T cell epitope that can effectively induce the activation and cytotoxicity of CD8+ T cells. nih.govthno.org Research has shown a significant increase in epitope-specific CD8+ T cells in non-small cell lung cancer (NSCLC) patients compared to healthy controls when stimulated with this peptide. nih.govthno.org
The following table provides a comparative overview of different MAGE-A3 epitopes:
| Epitope Name | Amino Acid Sequence | HLA Restriction | Key Findings |
| MAGE-3 (167-176) | MEVDPIGHLY | HLA-B44 | Strong binding to HLA-B44 and stimulation of T lymphocytes. cpcscientific.com |
| MAGE-3 (168-176) | EVDPIGHLY | HLA-A1 | Efficient recognition of MAGE-3 transfected melanoma cells by CTLs. nih.gov |
| MAGE-A3 (271-279) | FLWGPRALV | HLA-A2 | Limited recognition of MAGE-3 expressing melanoma cells by specific CTLs. nih.govgoogleapis.com |
| MAGE-A3-Mp4 (160-169) | LVFGIELMEV | HLA-A2 | Induces activation and cytotoxicity of CD8+ T cells; increased specific CD8+ T cells in NSCLC patients. nih.govthno.org |
Analysis of Shared Epitopes Across MAGE-A Family Members
The MAGE (Melanoma-associated antigen) gene family is comprised of several subfamilies, including MAGE-A, MAGE-B, and MAGE-C. frontiersin.orgnih.gov There is a high degree of homology among the members of the MAGE-A subfamily, which includes 12 genes. frontiersin.org This homology can lead to the presence of shared epitopes that can be recognized by the immune system across different MAGE-A proteins. frontiersin.org
For example, a CD4+ T cell epitope identified from MAGE-3, MAGE-3(121-134), is also encoded by MAGE-1, -2, and -6. nih.gov This cross-reactivity is a significant consideration in the development of cancer vaccines, as an epitope from one MAGE family member could potentially induce an immune response against other members. google.com
The MAGE conserved domain, a stretch of approximately 200 amino acids, is a region of homology shared by all members of the MAGE family. aacrjournals.org This shared domain could potentially contain conserved epitopes. In-silico studies have aimed to identify such universal epitopes that cut across all subfamilies to develop a broad-spectrum MAGE-based vaccine.
The table below highlights some shared epitopes within the MAGE family:
| Shared Epitope | MAGE Family Members | HLA Restriction | Significance |
| MAGE-3(121-134) | MAGE-1, MAGE-2, MAGE-3, MAGE-6 | HLA-DR13 | A CD4+ T cell epitope that can be recognized across multiple MAGE-A proteins. nih.gov |
Interplay with Other Tumor-Associated Antigens
The immune response to MAGE-3 does not occur in isolation. It is part of a broader anti-tumor immune response that can involve other tumor-associated antigens (TAAs). Cancer cells can express multiple TAAs, and a comprehensive immunotherapy approach may involve targeting several of these antigens simultaneously. google.com
Furthermore, the development of cancer vaccines often considers the inclusion of epitopes from multiple TAAs to create a "polytope" vaccine. google.com This strategy aims to broaden the immune attack against cancer cells and reduce the chances of tumor escape due to the loss of a single antigen. For example, chimeric virus-like particles (VLPs) have been generated that incorporate epitopes from MAGE-1, MAGE-3, and AFP (alpha-fetoprotein) to vaccinate against hepatocellular carcinoma. unil.chresearchgate.net
The interplay with other TAAs is a critical aspect of designing effective cancer immunotherapies. The presence and recognition of a diverse repertoire of tumor antigens can lead to a more robust and durable anti-tumor immune response.
Advanced Research Avenues and Future Directions for Mage 3 167 176 Studies
Refinement of Antigen Presentation Systems
Effective T-cell activation is critically dependent on the optimal presentation of the antigenic peptide by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs). Research into MAGE-3 (167-176) is actively exploring the refinement of these presentation systems to elicit more potent and specific immune responses.
A primary strategy involves the use of professional APCs, such as dendritic cells (DCs), loaded with the MAGE-3 (167-176) peptide. aacrjournals.orglncc.br Studies have demonstrated that DCs pulsed with this peptide can effectively stimulate CTL responses. aacrjournals.org Further refinements to this approach include optimizing DC maturation protocols and exploring the use of adjuvants to enhance their antigen-presenting capacity. lncc.br
Another promising avenue is the development and use of artificial antigen-presenting cells (aAPCs). elifesciences.org These engineered cells can be designed to express specific HLA molecules, such as HLA-B*18:01, and co-stimulatory molecules, providing a standardized and controllable platform for T-cell stimulation. Research has shown that aAPCs pulsed with the MAGE-A3 (167-176) peptide can effectively expand specific T-cell populations from tumor-infiltrating lymphocytes (TILs). elifesciences.orgnih.gov This technology allows for the selective expansion of low-frequency antigen-specific T-cells, which can then be used for adoptive cell transfer therapies. elifesciences.orgnih.gov
Furthermore, investigations into the natural processing of MAGE-A3 have led to the engineering of cells to express the MAGE-A3 protein in the endosomal/lysosomal compartment. This strategy aims to enhance the loading of MAGE-A3 derived peptides onto MHC class II molecules, but also influences the pool of peptides available for MHC class I presentation, potentially improving the presentation of epitopes like MAGE-3 (167-176). nih.gov
Table 1: Comparison of Antigen Presentation Systems for MAGE-3 (167-176)
| Presentation System | Description | Advantages | Challenges |
| Peptide-Pulsed Dendritic Cells | Autologous or allogeneic dendritic cells are loaded with the synthetic MAGE-3 (167-176) peptide. | Highly potent APCs, can induce primary T-cell responses. | Costly, time-consuming to generate, variability between donors. |
| Artificial Antigen-Presenting Cells (aAPCs) | Engineered cells expressing specific HLA molecules and co-stimulatory signals, loaded with the peptide. | Standardized, controllable, can be produced in large quantities. | May not fully replicate the complexity of natural APCs. |
| Engineered Tumor/B-cells | Cells genetically modified to express MAGE-A3 in specific cellular compartments to enhance natural processing and presentation. | Allows for the study of naturally processed epitopes. | Complex to generate, potential for off-target effects. |
Investigation of T-Cell Persistence and Memory in Research Models
A critical factor for the long-term success of any immunotherapy is the induction of a durable T-cell response, characterized by the persistence of effector T-cells and the establishment of a robust memory T-cell pool. Research on MAGE-3 (167-176) is increasingly focused on understanding and promoting T-cell longevity and memory.
Longitudinal studies in patients vaccinated with MAGE-A3 peptides, including those containing the 167-176 sequence, have provided valuable insights into the dynamics of the induced T-cell response. aacrjournals.orgresearchgate.net These studies have shown that it is possible to induce and maintain a detectable population of MAGE-A3 specific CTLs over time, although the magnitude and duration of the response can vary significantly between individuals. aacrjournals.org
Current research models are being employed to dissect the factors that influence the development of memory T-cells specific for MAGE-3 (167-176). This includes investigating the role of different vaccination strategies, such as the use of different adjuvants or delivery systems, on the phenotype and function of the resulting T-cell population. lncc.br For instance, the phenotype of MAGE-A specific CD8+ T-cells has been characterized, identifying different subsets of memory T-cells that may contribute to long-term immunity. researchgate.net
Moreover, the functional avidity of T-cell clones specific for MAGE-A3 epitopes is being studied to correlate T-cell characteristics with clinical outcomes. aacrjournals.org High-avidity T-cells, which can recognize and kill tumor cells presenting low densities of the MAGE-3 (167-176) epitope, are thought to be crucial for effective anti-tumor immunity. Understanding the conditions that favor the generation and survival of these high-avidity memory T-cells is a key research objective.
Development of Novel Immunological Probes and Reagents
The precise detection, quantification, and characterization of MAGE-3 (167-176) specific T-cells are essential for monitoring immune responses in preclinical and clinical studies. This has spurred the development of a range of sophisticated immunological probes and reagents.
A cornerstone of this research is the use of MHC tetramers. creativebiolabs.netmblbio.commedchemexpress.com These reagents consist of four HLA molecules, each folded with the MAGE-3 (167-176) peptide, and linked to a fluorescently labeled streptavidin molecule. mblbio.com MHC tetramers for HLA-A01:01, HLA-B18:01, and HLA-B*44:02 complexed with the MAGE-3 (167-176) or the highly similar 168-176 peptide are commercially available and have been instrumental in directly visualizing and enumerating specific CD8+ T-cells by flow cytometry. elifesciences.orgcreativebiolabs.netmblbio.com
The Enzyme-Linked Immunospot (ELISpot) assay is another critical tool. nih.gov This highly sensitive technique allows for the detection of individual T-cells that secrete cytokines, such as interferon-gamma (IFN-γ), upon stimulation with the MAGE-3 (167-176) peptide. nih.gov It provides a functional readout of the T-cell response and can be used to estimate the frequency of antigen-specific T-cells. nih.gov
Beyond detection, research is also focused on the isolation and characterization of T-cell receptors (TCRs) specific for MAGE-3 (167-176). creativebiolabs.netcreative-biolabs.comcreative-biolabs.com The genes encoding these TCRs can be isolated from patient-derived T-cell clones and engineered into other T-cells, a key technology for adoptive T-cell therapies. elifesciences.orgcreative-biolabs.com Soluble forms of these high-affinity TCRs are also being developed as potential therapeutic agents or as probes for studying peptide-MHC interactions. creativebiolabs.net
Table 2: Key Immunological Probes and Reagents for MAGE-3 (167-176) Research
| Probe/Reagent | Application | Information Gained |
| MHC Tetramers | Flow cytometry | Direct visualization and quantification of antigen-specific T-cells. |
| ELISpot Assay | Functional T-cell assay | Measures the frequency of cytokine-secreting antigen-specific T-cells. |
| T-cell Clones | In vitro expansion of single T-cells | Provides a homogenous population of T-cells for functional and TCR analysis. |
| Soluble T-cell Receptors (TCRs) | Therapeutic and research tool | Can be used to target tumor cells or to study peptide-MHC binding kinetics. |
Elucidation of Host-Tumor Co-evolutionary Aspects in Antigenicity
The expression of MAGE-A3, a "cancer-testis" antigen, in tumors is a result of epigenetic changes that occur during tumorigenesis, leading to the expression of genes that are normally silenced in somatic tissues. mdpi.comnih.gov This sets the stage for a dynamic interplay between the evolving tumor and the host's immune system, a process that can be viewed through a co-evolutionary lens.
The MAGE-A gene family, to which MAGE-A3 belongs, has a fascinating evolutionary history, having arisen through retrotransposition and subsequent gene duplication events. plos.org This evolutionary process has generated a diversity of MAGE-A proteins, some of which can serve as a source of tumor antigens. plos.org The high sequence identity among MAGE-A family members can lead to T-cell cross-reactivity, where T-cells targeting an epitope from one MAGE protein can also recognize a similar epitope from another. nih.gov
From a host-tumor co-evolutionary perspective, the immune pressure exerted by T-cells specific for epitopes like MAGE-3 (167-176) can drive the selection of tumor cell variants that have lost or downregulated the expression of MAGE-A3 or the relevant HLA molecule, a phenomenon known as immune escape. proimmune.com Understanding the mechanisms and frequency of such escape is crucial for developing more robust immunotherapies.
Q & A
Basic Research Questions
Q. What experimental methods are commonly used to validate the expression of MAGE-3 (167-176) in melanoma cells?
- Methodological Answer: Expression validation typically involves reverse transcription-polymerase chain reaction (RT-PCR) to detect mRNA transcripts of the MAGE-A3 gene, followed by immunohistochemistry (IHC) using monoclonal antibodies specific to the MAGE-3 (167-176) epitope. For functional validation, cytotoxic T lymphocyte (CTL) assays are performed using HLA-matched antigen-presenting cells pulsed with the peptide. Positive CTL-mediated lysis confirms antigen presentation .
Q. How is the HLA-binding specificity of MAGE-3 (167-176) determined in preclinical studies?
- Methodological Answer: HLA-binding assays, such as competitive inhibition assays or surface plasmon resonance (SPR), are employed to measure peptide affinity for specific HLA alleles (e.g., HLA-A1 or HLA-B44). Computational tools like NetMHCpan can predict binding scores, but experimental validation using HLA-transfected cell lines is critical to confirm presentation and subsequent T-cell recognition .
Q. What are the standard protocols for synthesizing and purifying the MAGE-3 (167-176) peptide for immunological studies?
- Methodological Answer: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is standard. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) purifies the peptide to >95% purity, with mass spectrometry (MS) confirming molecular weight (e.g., 1173.36 Da for MEVDPIGHLY). Lyophilization ensures stability for in vitro and in vivo applications .
Advanced Research Questions
Q. How can researchers address contradictions in reported HLA restriction data for MAGE-3 (167-176) across studies?
- Methodological Answer: Discrepancies (e.g., HLA-A1 vs. HLA-B44 binding) require rigorous validation steps:
Verify HLA typing of cell lines or patient samples using sequence-specific PCR.
Perform cross-blocking experiments with HLA-specific antibodies in CTL assays.
Use structural modeling (e.g., X-ray crystallography) to analyze peptide-HLA interactions.
Contradictions may arise from allelic variations or experimental conditions, necessitating replication in independent cohorts .
Q. What strategies optimize the immunogenicity of MAGE-3 (167-176) in therapeutic vaccine design?
- Methodological Answer: Approaches include:
- Adjuvant selection: Combining the peptide with Toll-like receptor (TLR) agonists (e.g., Poly-ICLC) to enhance dendritic cell activation.
- Delivery systems: Nanoparticle encapsulation or dendritic cell pulsing to improve antigen uptake.
- Prime-boost regimens: Heterologous vaccination with viral vectors encoding the epitope.
Preclinical studies should measure IFN-γ ELISpot responses and tumor regression in HLA-transgenic mouse models .
Q. How should researchers design experiments to investigate the role of MAGE-3 (167-176) in immune evasion mechanisms?
- Methodological Answer: Co-culture systems of melanoma cells and tumor-infiltrating lymphocytes (TILs) can assess peptide-induced T-cell exhaustion. Flow cytometry markers (e.g., PD-1, LAG-3) quantify inhibitory receptor upregulation. To validate mechanisms, CRISPR-Cas9 knockout of MAGE-A3 in tumor cells can test for restored T-cell function. Data must include controls for HLA expression and peptide processing .
Q. What statistical methods are recommended for analyzing heterogeneous responses in clinical trials targeting MAGE-3 (167-176)?
- Methodological Answer: Mixed-effects models account for inter-patient variability in immune responses. Survival analyses (Kaplan-Meier curves with log-rank tests) correlate antigen-specific CTL activity with progression-free survival. For small cohorts, Bayesian hierarchical models improve power. Pre-specified subgroup analyses by HLA genotype are critical .
Methodological Best Practices
- Data Reproducibility: Include raw data (e.g., MS spectra, flow cytometry gating strategies) in supplementary materials. Use standardized protocols from the Cancer Immunotherapy Consortium (CIMT) for assay harmonization .
- Literature Review: Prioritize primary studies over reviews. Cross-reference databases like PubMed and ClinicalTrials.gov for unpublished negative data to avoid bias .
- Ethical Reporting: Disclose HLA genotype frequencies in study populations to address generalizability limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
